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Compound Name: [Des-Tyr1]-Met-Enkephalin

Cat. No.: B15573783

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyrl]-Met-Enkephalin, a synthetic tetrapeptide, is a derivative of the endogenous opioid
peptide Met-Enkephalin. Its structure, which lacks the N-terminal tyrosine residue found in its
parent compound, significantly influences its biological activity and receptor binding profile. This
technical guide provides a comprehensive overview of the molecular structure, formula, and
relevant biological pathways associated with [Des-Tyr1]-Met-Enkephalin. The information
presented herein is intended to support research and development efforts in the fields of
pharmacology, neuroscience, and drug discovery.

Molecular Structure and Formula

[Des-Tyrl]-Met-Enkephalin is a tetrapeptide with the amino acid sequence Glycyl-Glycyl-
Phenylalanyl-Methionine. The absence of the N-terminal tyrosine residue distinguishes it from
Met-Enkephalin and is a critical determinant of its pharmacological properties.

Quantitative Molecular Data
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Property Value Reference
Molecular Formula C18H26N405S [1]
Molecular Weight 410.5 g/mol [2]
Amino Acid Sequence Gly-Gly-Phe-Met [2]

GGFM, H-Gly-Gly-Phe-Met-
Synonyms [3]

OH
CAS Number 61370-88-5 [2]

Experimental Protocols for Structural Elucidation

The determination of the three-dimensional structure of peptides like [Des-Tyrl1]-Met-
Enkephalin is crucial for understanding their interaction with biological targets. The primary
methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and
X-ray crystallography. While specific experimental data for this particular tetrapeptide is not
extensively available in public literature, a general methodology for each technique is outlined
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of peptides in solution,
providing insights into their conformational dynamics.

Objective: To determine the three-dimensional structure and conformational flexibility of [Des-
Tyrl]-Met-Enkephalin in a solution that mimics a physiological environment.

Methodology:
e Sample Preparation:

o Synthesize and purify [Des-Tyrl]-Met-Enkephalin to >95% purity, as confirmed by High-
Performance Liquid Chromatography (HPLC) and Mass Spectrometry.

o Dissolve the peptide in a suitable deuterated solvent (e.g., D20 or a mixture of H20/D20)
to a concentration of 1-5 mM.
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o Add a known concentration of a reference compound, such as 2,2-dimethyl-2-silapentane-
5-sulfonate (DSS), for chemical shift referencing.

 NMR Data Acquisition:

o Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a
high-field NMR spectrometer (e.g., 600 MHz or higher).

o 1D *H NMR: To assess the overall sample quality and spectral dispersion.

o 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual
amino acid residues (Gly, Phe, Met).

o 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify spatial proximities
between protons that are close in space (< 5 A), which provides crucial distance restraints
for structure calculation. Mixing times for NOESY experiments should be varied (e.g., 100-
300 ms) to account for different correlation times.

o 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same
residue.

o Experiments should be conducted at a controlled temperature (e.g., 298 K) to ensure
stability.

o Data Processing and Structure Calculation:
o Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

o Assign the proton resonances to specific amino acids in the sequence using the TOCSY
and NOESY data.

o Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

o Use molecular dynamics and simulated annealing protocols (e.g., using software like
XPLOR-NIH, CYANA, or AMBER) to generate a family of 3D structures that are consistent
with the experimental restraints.

o The final ensemble of structures is then validated using geometric and energetic criteria.
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X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in
the solid state.

Objective: To determine the precise three-dimensional atomic coordinates of [Des-Tyr1]-Met-
Enkephalin in a crystalline form.

Methodology:
o Crystallization:
o Dissolve the highly purified peptide in a suitable buffer.

o Screen a wide range of crystallization conditions using techniques such as hanging-drop
or sitting-drop vapor diffusion. Variables to be screened include precipitant type and
concentration (e.g., polyethylene glycols, salts), pH, temperature, and the presence of
additives.

o Optimize the conditions that yield single, well-diffracting crystals of sufficient size (typically
> 50 um).

o Data Collection:

o Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to
minimize radiation damage.

o Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source, to
generate a diffraction pattern.

o Collect a complete dataset by rotating the crystal and recording the diffraction images at
various orientations.

e Structure Determination and Refinement:

o Process the diffraction data to determine the unit cell parameters, space group, and the
intensities of the reflections.
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o Solve the phase problem using methods such as direct methods or molecular replacement
(if a suitable search model is available).

o Build an initial atomic model of the peptide into the resulting electron density map.

o Refine the model against the experimental data using computational software (e.g.,
PHENIX, REFMAC), which involves iterative cycles of adjusting atomic coordinates,
temperature factors, and other parameters to improve the agreement between the
calculated and observed diffraction data.

o Validate the final structure for geometric correctness and agreement with the experimental
data.

Signaling Pathway

As a derivative of Met-Enkephalin, [Des-Tyr1]-Met-Enkephalin is expected to interact with the
opioid receptor system, albeit with a different affinity and selectivity profile compared to its
parent compound. The canonical signaling pathway for opioid receptors, which are G-protein
coupled receptors (GPCRSs), involves the inhibition of adenylyl cyclase and modulation of ion
channel activity.
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Opioid Receptor Signaling Pathway
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Caption: Opioid Receptor Signaling Pathway for [Des-Tyr1]-Met-Enkephalin.

Conclusion
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[Des-Tyrl]-Met-Enkephalin presents an interesting molecular scaffold for the development of
novel therapeutics targeting the opioid system. A thorough understanding of its three-
dimensional structure and conformational dynamics, obtained through detailed experimental
studies as outlined, is paramount for structure-based drug design and the elucidation of its
precise mechanism of action. The provided overview of its molecular properties and associated
signaling pathways serves as a foundational resource for researchers in this domain. Further
investigation into its specific receptor binding kinetics and functional activity is warranted to fully
characterize its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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